molecular formula C6H14F2N2 B13231872 {2-[(2,2-Difluoroethyl)(methyl)amino]ethyl}(methyl)amine

{2-[(2,2-Difluoroethyl)(methyl)amino]ethyl}(methyl)amine

Cat. No.: B13231872
M. Wt: 152.19 g/mol
InChI Key: TWMRINHTRCWCQK-UHFFFAOYSA-N
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Description

{2-[(2,2-Difluoroethyl)(methyl)amino]ethyl}(methyl)amine is a chemical compound with the molecular formula C6H14F2N2. It is known for its unique structure, which includes a difluoroethyl group and two methyl groups attached to an amine. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,2-Difluoroethyl)(methyl)amino]ethyl}(methyl)amine typically involves the reaction of 2,2-difluoroethylamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to produce the final product. The process is monitored and controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

{2-[(2,2-Difluoroethyl)(methyl)amino]ethyl}(methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxides, while substitution reactions can yield a variety of substituted amines .

Scientific Research Applications

{2-[(2,2-Difluoroethyl)(methyl)amino]ethyl}(methyl)amine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(2,2-Difluoroethyl)(methyl)amino]ethyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity to these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-[(2,2-Difluoroethyl)(methyl)amino]ethyl}(methyl)amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluoroethyl group enhances its stability and reactivity, making it valuable for various applications .

Biological Activity

The compound {2-[(2,2-Difluoroethyl)(methyl)amino]ethyl}(methyl)amine, also known as (2-Aminoethyl)(2,2-difluoroethyl)methylamine, is a fluorinated amine that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₂F₂N₂
  • Molecular Weight : 138.16 g/mol
  • CAS Number : 795299-76-2

The compound features a difluoroethyl group attached to a methylamino chain, which influences its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the difluoroethyl moiety. The methods used often leverage established techniques in organic chemistry to ensure high yields and purity.

Antiviral Properties

Recent studies have explored the antiviral potential of fluorinated compounds. While specific data on this compound is limited, related fluorinated nucleosides have shown significant antiviral activity against viruses such as HCV and SARS-CoV-2. For instance, 2′-deoxy-2′-fluorouridine exhibited potent inhibition of viral replication with low cytotoxicity .

Antitumor Activity

Fluorinated amines have been investigated for their antitumor properties. Although direct studies on this specific compound are scarce, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, modifications in amino groups have been linked to enhanced potency against tumor cells .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. This includes:

  • Protein Interaction : The compound may disrupt protein-protein interactions (PPIs), which are crucial in many signaling pathways. Studies have shown that certain fluorinated compounds can effectively inhibit PPIs by steric hindrance .
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in cellular processes. For instance, inhibitors targeting dihydrofolate reductase (DHFR) have been explored in related amine derivatives .

Case Studies and Research Findings

  • Antiviral Screening : A study focusing on fluorinated nucleosides indicated that modifications in the structure could lead to significant antiviral activity against HCV and other viruses. The findings suggest that the presence of fluorine atoms enhances binding affinity to viral targets .
  • Cytotoxicity Assessment : In vitro assessments of related compounds revealed varying degrees of cytotoxicity against cancer cell lines. Compounds with similar structural motifs exhibited IC₅₀ values in the low micromolar range, indicating potential as therapeutic agents .
  • Molecular Docking Studies : Computational studies have predicted that this compound could bind effectively to target proteins involved in disease pathways, suggesting a mechanism for its biological activity .

Properties

Molecular Formula

C6H14F2N2

Molecular Weight

152.19 g/mol

IUPAC Name

N'-(2,2-difluoroethyl)-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C6H14F2N2/c1-9-3-4-10(2)5-6(7)8/h6,9H,3-5H2,1-2H3

InChI Key

TWMRINHTRCWCQK-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)CC(F)F

Origin of Product

United States

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